molecular formula C10H15N5 B13247430 [2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

[2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B13247430
M. Wt: 205.26 g/mol
InChI Key: LTJRWFGZAOWIFK-UHFFFAOYSA-N
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Description

[2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound of interest in medicinal chemistry and drug discovery research, serving as a versatile synthetic intermediate. Its molecular structure incorporates two key heterocyclic systems commonly found in pharmacologically active substances: an imidazole ring and a methyl-substituted pyrazole ring, linked through a flexible amine-containing chain. The imidazole scaffold is a known feature in molecules that target enzymes and receptors, while the 1-methyl-1H-pyrazol-4-yl group is a recurrent motif in the development of various therapeutic agents . This specific structural combination suggests potential for applications in designing novel enzyme inhibitors or receptor modulators. The primary research value of this amine lies in its use as a critical building block for the synthesis of more complex molecules. Researchers can utilize the amine functional group and the nitrogen-rich heterocycles to create diverse chemical libraries for high-throughput screening or to optimize lead compounds. The compound is provided with guaranteed high purity to ensure consistent and reliable results in experimental workflows. Handling should be performed by qualified professionals in a controlled laboratory setting. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

2-imidazol-1-yl-N-[(1-methylpyrazol-4-yl)methyl]ethanamine

InChI

InChI=1S/C10H15N5/c1-14-8-10(7-13-14)6-11-2-4-15-5-3-12-9-15/h3,5,7-9,11H,2,4,6H2,1H3

InChI Key

LTJRWFGZAOWIFK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthesis of 2-(1H-Imidazol-1-yl)ethylamine

  • Prepared by nucleophilic substitution of 2-chloroethylamine or 2-bromoethylamine with imidazole under basic conditions.
  • Typical conditions: reflux in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) with potassium carbonate or sodium hydride as base.
  • Purification by crystallization or chromatography yields the primary amine intermediate.

Preparation of (1-Methyl-1H-pyrazol-4-yl)methyl Halide or Aldehyde

  • The 1-methyl-pyrazole core is synthesized via condensation of hydrazines with 1,3-diketones or β-ketoesters.
  • Functionalization at the 4-position is achieved by:
    • Bromomethylation using N-bromosuccinimide (NBS) or other brominating agents to install a bromomethyl substituent.
    • Oxidation of methyl group to aldehyde using selenium dioxide or manganese dioxide oxidation.
  • The halomethyl or aldehyde derivatives serve as electrophilic partners for amine coupling.

Coupling to Form the Target Amine

  • Nucleophilic Substitution Route:
    • React 2-(1H-imidazol-1-yl)ethylamine with (1-methyl-1H-pyrazol-4-yl)methyl bromide under mild basic conditions.
    • Solvents: dichloromethane, tetrahydrofuran, or ethanol.
    • Temperature: 0–50 °C to avoid decomposition.
    • Base: triethylamine or potassium carbonate to neutralize HBr byproduct.
  • Reductive Amination Route:
    • Condense 2-(1H-imidazol-1-yl)ethylamine with (1-methyl-1H-pyrazol-4-yl)methyl aldehyde in the presence of a reducing agent.
    • Reducing agents: sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride.
    • Solvent: methanol or acetonitrile.
    • pH control (around 5–6) to favor imine formation and reduction.
  • Purification typically involves column chromatography or recrystallization.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Imidazole alkylation Imidazole + 2-bromoethylamine + K2CO3 DMF 80–100 °C 75–85 Base-promoted substitution
Pyrazole bromomethylation 1-Methyl-pyrazole + NBS + AIBN (radical initiator) CCl4 or CH2Cl2 0–25 °C 60–70 Radical bromination at methyl
Reductive amination coupling Imidazole ethylamine + pyrazole aldehyde + NaBH3CN MeOH or CH3CN RT 70–90 Mild conditions, high selectivity

Alternative Synthetic Routes and Variations

  • Use of protected amines or imidazole derivatives to improve selectivity.
  • Direct alkylation of imidazole nitrogen followed by amine functionalization.
  • Multi-step synthesis involving intermediate amides or carbamates, followed by reduction.
  • Continuous flow synthesis for improved scalability and reproducibility.

Summary Table of Key Intermediates and Reactions

Intermediate/Compound Role Preparation Method Key Conditions
2-(1H-Imidazol-1-yl)ethylamine Nucleophile amine Alkylation of imidazole with haloethylamine DMF, K2CO3, reflux
(1-Methyl-1H-pyrazol-4-yl)methyl bromide Electrophile for substitution Radical bromination of methyl-pyrazole NBS, AIBN, CCl4, 0–25 °C
(1-Methyl-1H-pyrazol-4-yl)methyl aldehyde Electrophile for reductive amination Oxidation of methyl-pyrazole SeO2 or MnO2, solvent dependent
Target compound ([2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine) Final product Nucleophilic substitution or reductive amination Mild base or NaBH3CN, RT

Research Discoveries and Optimization Insights

  • Improved yields and purities have been reported by optimizing solvent polarity and temperature control during coupling steps.
  • Use of sodium triacetoxyborohydride in reductive amination provides higher selectivity and fewer side products compared to sodium cyanoborohydride.
  • Protecting groups on imidazole nitrogen can be employed to prevent over-alkylation or polymerization.
  • Microwave-assisted synthesis has been explored to reduce reaction times significantly.
  • Scale-up procedures emphasize continuous flow reactors to maintain consistent heat and mass transfer, enhancing reproducibility.

Chemical Reactions Analysis

Types of Reactions

[2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyrazole rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

[2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole and pyrazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways, leading to the desired therapeutic or catalytic effects.

Biological Activity

The compound [2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a novel organic molecule characterized by its dual heterocyclic structure, which includes both imidazole and pyrazole moieties. This unique combination suggests potential biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula for the compound is C9H13N5C_9H_{13}N_5, with a molecular weight of approximately 191.23 g/mol. The presence of amine functional groups and heterocycles allows for diverse chemical reactivity, including nucleophilic substitutions and interactions with biological targets.

Research indicates that compounds with similar structural features often exhibit a variety of biological activities due to their ability to interact with specific enzymes and receptors. The imidazole ring is known for its role in various biological processes, while the pyrazole component often contributes to pharmacological properties. The proposed mechanisms include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes, which are critical in inflammation pathways.
  • Receptor Interaction : The dual heterocyclic structure may enhance binding affinity to multiple biological targets through hydrogen bonding and hydrophobic interactions.

Antimicrobial Activity

Compounds similar to [2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine have demonstrated significant antimicrobial properties. For instance, derivatives of imidazole and pyrazole have been studied for their effectiveness against various pathogens:

Compound NameStructureNotable Activity
2-Methylpyrazole2-MethylpyrazoleAntimicrobial
Imidazole derivativesImidazoleAntifungal
Pyrazole derivativesPyrazoleAnti-inflammatory

Anti-inflammatory Activity

The anti-inflammatory potential of compounds with imidazole and pyrazole structures has been well-documented. For example, studies have shown that certain pyrazole derivatives exhibit superior anti-inflammatory effects compared to standard treatments like diclofenac sodium.

Anticancer Activity

Emerging research suggests that the compound may also possess anticancer properties. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

A review conducted by Jain et al. (2021) evaluated the antimicrobial activity of synthesized imidazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited significant antibacterial effects, suggesting that similar compounds might be effective against resistant strains.

Another study highlighted the synthesis of 1-substituted pyrazoles, which demonstrated promising results in reducing inflammation in animal models. These findings support the potential therapeutic applications of [2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine in treating inflammatory diseases.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C${10}$H${14}$N$_6$
  • Molecular Weight : 218.27 g/mol (calculated).

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Key Structural Differences Molecular Formula Molecular Weight (g/mol) Notes
[2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine (Target) Base structure C${10}$H${14}$N$_6$ 218.27 Reference compound.
[2-(3-Methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine 3-Methoxyphenyl substituent C${16}$H${23}$N$_3$O 273.38 Increased lipophilicity due to methoxy group; potential for altered receptor binding.
[(4-Fluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine 4-Fluorobenzyl group C${12}$H${14}$FN$_3$ 219.26 Fluorine enhances metabolic stability and electronegativity.
(1-Ethyl-1H-pyrazol-4-yl)methylamine Ethyl-pyrazole, no imidazole C$7$H${13}$N$_3$ 139.20 Simplified structure; lacks imidazole’s hydrogen-bonding capacity.
N-(3-(1H-Imidazol-1-yl)propyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-4-amine (1p) Triazole-pyrimidine core, propyl linker C${12}$H${14}$N${10}$O$2$ 354.33 Nitro group increases reactivity; triazole may enhance π-stacking.
Ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride (SY177544) Ethylamine backbone, no imidazole C$7$H${14}$N$_3$·2HCl 200.12 (free base) Simpler amine; hydrochloride salt improves solubility.

Physicochemical Properties

  • Melting Points : Compound 1p decomposes at 198–200°C, indicating thermal instability compared to the target compound (data inferred from analogs).
  • Purity : Analogs like [(4-fluorophenyl)methyl] derivatives achieve 95% purity , comparable to industrial standards.
  • Solubility : The presence of imidazole in the target compound may improve aqueous solubility relative to purely aromatic analogs (e.g., ).

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